ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, the introduction of the sulfonamide group, and the final esterification to form the ethyl acetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
- Ethyl 2-[2-(4-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Uniqueness
ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S2/c1-2-33-23(29)16-28-21-13-12-20(35(26,31)32)15-22(21)34-25(28)27-24(30)19-10-8-18(9-11-19)14-17-6-4-3-5-7-17/h3-13,15H,2,14,16H2,1H3,(H2,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHHYOKTLQAOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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